Daphenylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

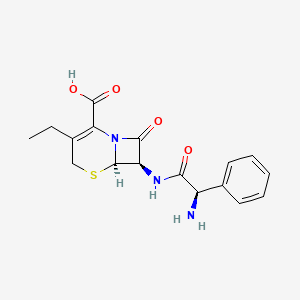

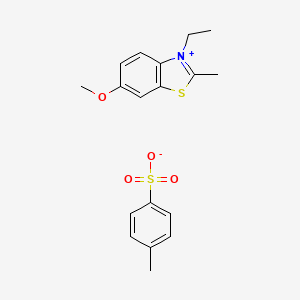

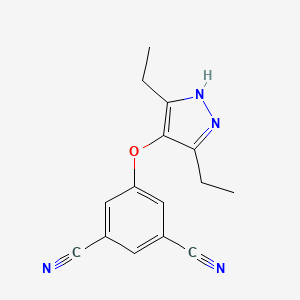

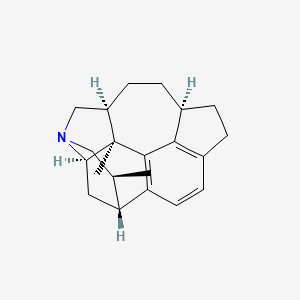

Daphenylline is a complex natural product belonging to the Daphniphyllum alkaloids, which are isolated from the genus Daphniphyllum. These alkaloids are known for their intricate structures and diverse biological activities, including anticancer, antioxidant, and vasorelaxation properties . This compound is particularly notable for its unique hexacyclic structure, which includes a tetrasubstituted arene moiety .

Méthodes De Préparation

The synthesis of Daphenylline has been a significant challenge due to its complex structure. Several synthetic routes have been developed over the years:

Oxidative Dearomatization Strategy: This method involves the use of naphthol derivatives and oxidative dearomatization to construct the core structure of this compound.

Gold-Catalyzed Cyclization: Another approach utilizes a gold-catalyzed 6-exo-dig cyclization reaction followed by an intramolecular Michael addition to form the bridged tricyclic motif.

Asymmetric Catalysis: Enantioselective total synthesis has also been achieved using asymmetric hydrogenation and other catalytic methods to construct the stereogenic centers.

Analyse Des Réactions Chimiques

Daphenylline undergoes various chemical reactions, including:

Reduction: Tandem reductive amination/amidation is employed to form the nitrogen-containing rings.

Substitution: Intramolecular Michael addition reactions are used to construct the core structure.

Common reagents include iodine for oxidation, rhodium catalysts for asymmetric hydrogenation, and various acids and bases for cyclization and substitution reactions. The major products formed include the hexacyclic core structure and various intermediates leading to the final this compound molecule .

Applications De Recherche Scientifique

Daphenylline has been the subject of extensive scientific research due to its diverse biological activities:

Mécanisme D'action

The mechanism by which Daphenylline exerts its effects involves several molecular targets and pathways:

Cytotoxicity: It induces apoptosis in cancer cells by interacting with specific cellular targets and disrupting normal cellular functions.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Vasorelaxation: It acts on vascular smooth muscle cells, leading to relaxation and improved blood flow.

Comparaison Avec Des Composés Similaires

Daphenylline is unique among the Daphniphyllum alkaloids due to its tetrasubstituted arene moiety and hexacyclic structure. Similar compounds include:

Daphniphylline: Another Daphniphyllum alkaloid with a similar core structure but different substituents.

Daphangustifoline B: Known for its cytotoxicity against tumor cell lines.

Yuzurimine C: Exhibits pesticide activity against brine shrimp.

These compounds share some structural features but differ in their biological activities and specific molecular targets, highlighting the uniqueness of this compound .

Propriétés

Numéro CAS |

1152598-44-1 |

|---|---|

Formule moléculaire |

C21H27N |

Poids moléculaire |

293.4 g/mol |

Nom IUPAC |

(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene |

InChI |

InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1 |

Clé InChI |

FRNKVSPOMBSICI-GFIDMXBQSA-N |

SMILES isomérique |

C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5 |

SMILES canonique |

CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.